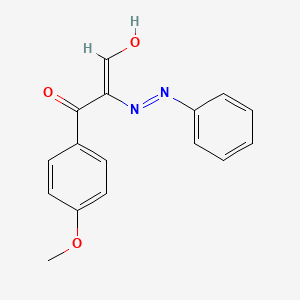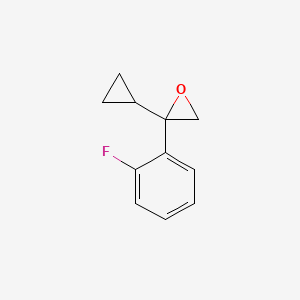![molecular formula C15H19Cl3N4O B2463520 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride CAS No. 2380071-91-8](/img/structure/B2463520.png)
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride, also known as JNJ-31001074, is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform. PKC theta is a serine/threonine kinase that plays a critical role in T-cell activation and inflammation. JNJ-31001074 has been shown to reduce the production of inflammatory cytokines and prevent T-cell activation, making it a promising therapeutic target for autoimmune diseases and other inflammatory disorders.
Mécanisme D'action
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride selectively inhibits the PKC theta isoform, which is primarily expressed in T-cells. PKC theta plays a critical role in T-cell activation and cytokine production. By inhibiting PKC theta, 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride reduces the production of inflammatory cytokines and prevents T-cell activation, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride has been shown to reduce the production of inflammatory cytokines, such as IL-2, IFN-gamma, and TNF-alpha, in T-cells. It also prevents T-cell activation and proliferation, leading to a reduction in inflammation. 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride is a potent and selective inhibitor of PKC theta, making it a valuable tool for studying the role of PKC theta in T-cell activation and inflammation. However, its selectivity for PKC theta may limit its use in studying other isoforms of PKC. Additionally, the dihydrochloride salt form of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride may limit its solubility and bioavailability in certain experimental systems.
Orientations Futures
1. Clinical trials to evaluate the safety and efficacy of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride in humans with autoimmune diseases.
2. Development of more selective inhibitors of PKC theta to minimize off-target effects.
3. Studies to investigate the role of PKC theta in other immune cell types and inflammatory disorders.
4. Combination therapy studies to evaluate the potential synergistic effects of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride with other anti-inflammatory agents.
5. Development of alternative formulations of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride to improve its solubility and bioavailability in vivo.
Méthodes De Synthèse
The synthesis of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride involves several steps, including the reaction of 4-pyridinylmethanol with 3-(piperidin-1-yl)propylamine to form the intermediate 3-(pyridin-4-yloxymethyl)piperidine. This intermediate is then reacted with 5-chloro-2-chloropyrimidine in the presence of a base to form 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride. The final product is obtained as a dihydrochloride salt.
Applications De Recherche Scientifique
5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride has been extensively studied in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In these models, 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride has been shown to reduce inflammation and prevent disease progression. Clinical trials are currently underway to evaluate the safety and efficacy of 5-Chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride in humans with autoimmune diseases.
Propriétés
IUPAC Name |
5-chloro-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O.2ClH/c16-13-8-18-15(19-9-13)20-7-1-2-12(10-20)11-21-14-3-5-17-6-4-14;;/h3-6,8-9,12H,1-2,7,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQWOXFFGBQISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Cl)COC3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2463437.png)
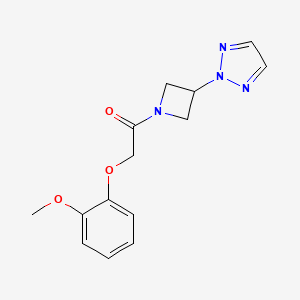
![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)
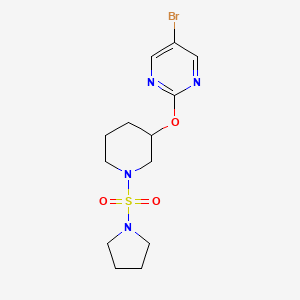
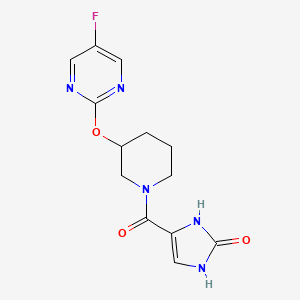
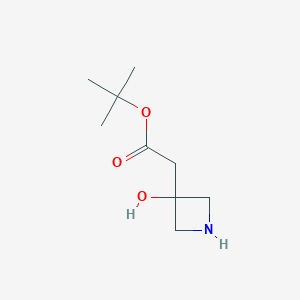
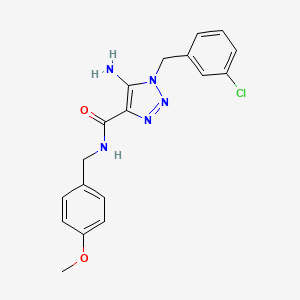
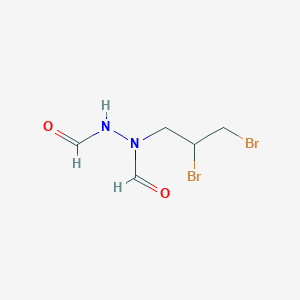
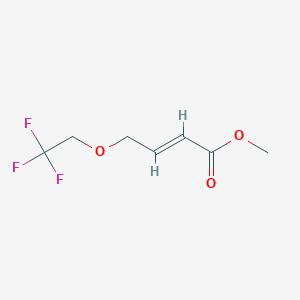
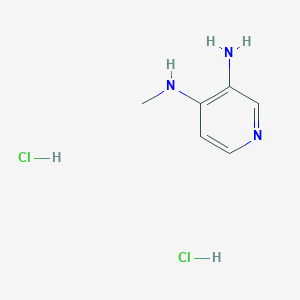
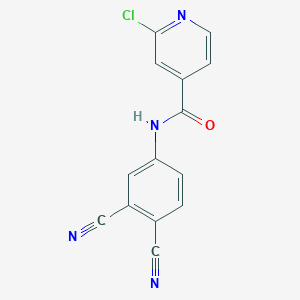
![6-Acetyl-2-(4-(p-tolylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2463455.png)
